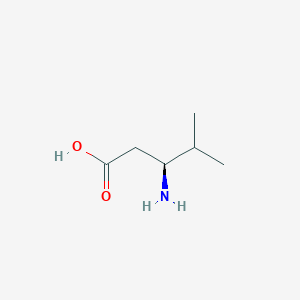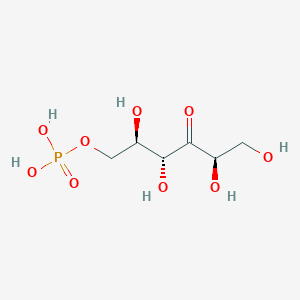
D-arabino-hex-3-ulose 6-phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-arabino-hex-3-ulose 6-phosphate is a ketohexose monophosphate. It is a conjugate acid of a D-arabino-hex-3-ulose 6-phosphate(2-).
Applications De Recherche Scientifique
Enzymatic Synthesis and NMR Analysis
D-arabino-hex-3-ulose 6-phosphate, through its isomeric form D-glucosone 6-phosphate, can be synthesized enzymatically using hexokinase from D-glucosone. Its isomeric composition, particularly the alpha and beta anomers of the hydrated pyranose form, and the beta-D-fructofuranose form, has been quantitatively determined using NMR spectroscopy, which provides valuable insights into the structure and properties of these compounds (Freimund et al., 2002).
Carbon Assimilation Pathways
D-arabino-3-Hexulose 6-phosphate plays a role in the carbon assimilation pathways of certain microorganisms. It is produced by condensation of formaldehyde with ribulose 5-phosphate in the presence of 3-hexulose phosphate synthase from methane-grown Methylococcus capsulatus. This compound is a key intermediate in modified pentose phosphate cycles, indicating its importance in microbial metabolism and potential biotechnological applications (Strøm et al., 1974).
Isotope Labeling and Brain Tissue Analysis
The labeling of D-arabino-hexose at specific carbon positions, such as C-6, facilitates the study of its stability in brain tissue. This method allows for the detailed analysis of D-arabino-hexose derivatives within biological systems, providing a tool for biochemical and neurological research (Walker et al., 1988).
Enzymatic Activities and Structural Studies
D-arabino-hex-3-ulose 6-phosphate synthase (HPS) and related enzymes exhibit catalytic promiscuity, which can be altered by mutating specific active site residues. These enzymes participate in reactions forming Mg(2+)-ion stabilized 1,2-enediolate intermediates. The study of these enzymes provides insights into enzyme evolution and the potential for engineering enzymes for specific biotechnological applications (Wise et al., 2005).
Phosphate-Catalyzed Degradation Studies
The degradation pathways of D-glucosone (D-arabino-hexos-2-ulose) in phosphate buffer have been explored, revealing insights into the stability and transformation of this compound under various conditions. Such studies are crucial for understanding the chemical behavior of D-arabino-hex-3-ulose 6-phosphate in different environments, which has implications for its use in various industrial and research applications (Zhang & Serianni, 2012).
Propriétés
Numéro CAS |
53010-97-2 |
|---|---|
Nom du produit |
D-arabino-hex-3-ulose 6-phosphate |
Formule moléculaire |
C6H13O9P |
Poids moléculaire |
260.14 g/mol |
Nom IUPAC |
[(2R,3R,5R)-2,3,5,6-tetrahydroxy-4-oxohexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h3-4,6-9,11H,1-2H2,(H2,12,13,14)/t3-,4-,6-/m1/s1 |
Clé InChI |
UZYFNQCWJLIAKE-ZMIZWQJLSA-N |
SMILES isomérique |
C([C@H](C(=O)[C@@H]([C@@H](COP(=O)(O)O)O)O)O)O |
SMILES |
C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O |
SMILES canonique |
C(C(C(=O)C(C(COP(=O)(O)O)O)O)O)O |
Synonymes |
A-3-H-6-P arabino-3-hexulose-6-phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





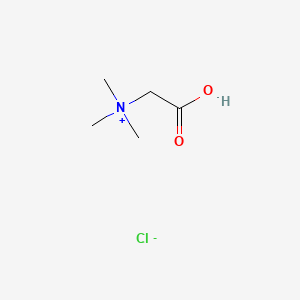

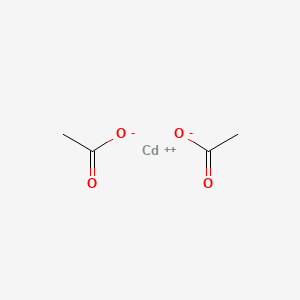
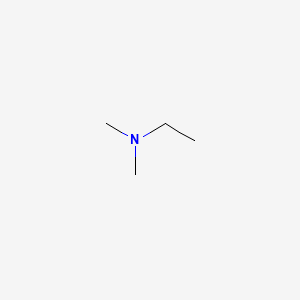
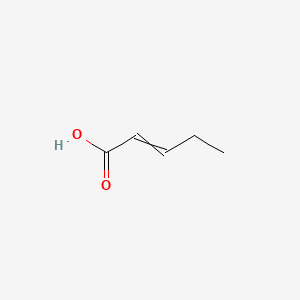
![17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1200067.png)
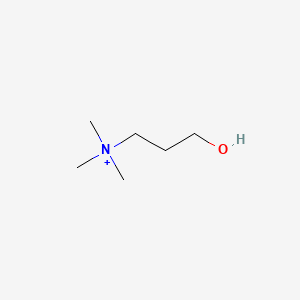

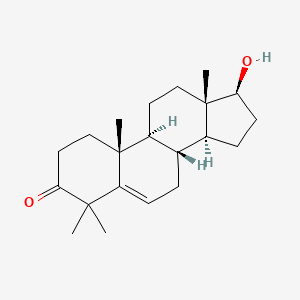
![6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1200077.png)

